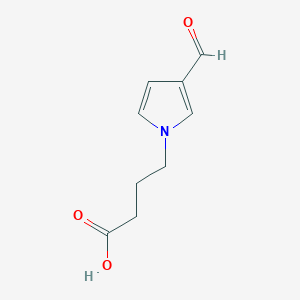![molecular formula C14H17F B13424513 Bicyclo[2.2.2]octane, 1-fluoro-4-phenyl- CAS No. 22947-58-6](/img/structure/B13424513.png)
Bicyclo[2.2.2]octane, 1-fluoro-4-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bicyclo[2.2.2]octane, 1-fluoro-4-phenyl- is a compound that features a bicyclic structure with a fluorine atom and a phenyl group attached. This compound is part of the bicyclo[2.2.2]octane family, which is known for its rigid and strain-free system. The unique structure of bicyclo[2.2.2]octane derivatives makes them valuable in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[2.2.2]octane, 1-fluoro-4-phenyl- typically involves the Diels-Alder reaction followed by fluorination. The Diels-Alder reaction is a cycloaddition reaction between a diene and a dienophile, forming the bicyclic structure. The fluorination step can be achieved using elemental fluorine or other fluorinating agents under controlled conditions .
Industrial Production Methods
Industrial production of bicyclo[2.2.2]octane derivatives often involves large-scale Diels-Alder reactions followed by selective fluorination. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Bicyclo[2.2.2]octane, 1-fluoro-4-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into different reduced forms, such as alcohols or alkanes.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
Bicyclo[2.2.2]octane, 1-fluoro-4-phenyl- has several scientific research applications:
Mechanism of Action
The mechanism of action of bicyclo[2.2.2]octane, 1-fluoro-4-phenyl- involves its interaction with specific molecular targets. The fluorine atom and phenyl group contribute to the compound’s binding affinity and selectivity towards these targets. The rigid bicyclic structure enhances the compound’s stability and bioavailability, making it an effective agent in various applications .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[1.1.1]pentane: Known for its shorter C-C distance and higher strain, making it less stable than bicyclo[2.2.2]octane.
2-Oxabicyclo[2.2.2]octane: A bioisostere of the phenyl ring with improved physicochemical properties, such as increased water solubility and metabolic stability.
Uniqueness
Bicyclo[2.2.2]octane, 1-fluoro-4-phenyl- stands out due to its combination of rigidity, stability, and functional versatility. The presence of the fluorine atom and phenyl group further enhances its chemical and biological properties, making it a valuable compound in various research and industrial applications .
Properties
CAS No. |
22947-58-6 |
|---|---|
Molecular Formula |
C14H17F |
Molecular Weight |
204.28 g/mol |
IUPAC Name |
1-fluoro-4-phenylbicyclo[2.2.2]octane |
InChI |
InChI=1S/C14H17F/c15-14-9-6-13(7-10-14,8-11-14)12-4-2-1-3-5-12/h1-5H,6-11H2 |
InChI Key |
MGDUNIIVLIWNOL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1(CC2)C3=CC=CC=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]-5-methoxypyrimidine-2,4-dione](/img/structure/B13424433.png)
![N-[(1R)-1-(4-bromophenyl)ethyl]prop-2-yn-1-amine;hydrochloride](/img/structure/B13424438.png)
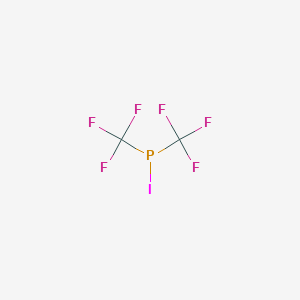
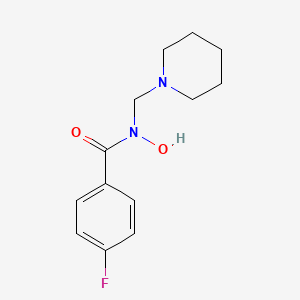

![N-(2-aminoethyl)-2-[4-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]diazenyl]phenoxy]acetamide](/img/structure/B13424457.png)


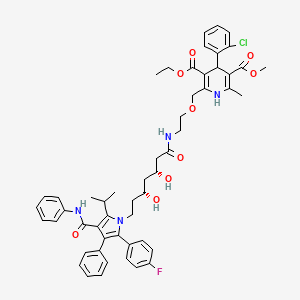
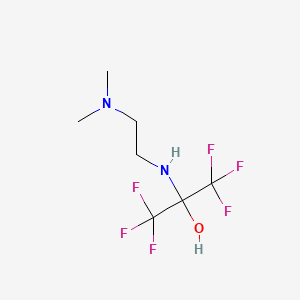
![1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-(hydroxymethyl)pyrimidine-2,4-dione](/img/structure/B13424476.png)

